molecular formula C15H20O3 B15147246 11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one

11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one

Cat. No.: B15147246
M. Wt: 248.32 g/mol
InChI Key: RNKGNLZCXUOTKL-UHFFFAOYSA-N
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Description

11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of germacranolides, which are a type of sesquiterpene lactones. It is characterized by its intricate cyclodeca[b]furan ring system, which contributes to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by hydroxylation and methylation steps to introduce the hydroxy and methyl groups at specific positions on the ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled cyclization are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups on the ring system play a crucial role in its binding affinity and reactivity. The compound can modulate enzymatic activities and influence cellular processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one is unique due to its specific arrangement of hydroxy and methyl groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

11a-hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O3/c1-10-5-4-6-11(2)9-15(17)13(8-7-10)12(3)14(16)18-15/h6-7,17H,4-5,8-9H2,1-3H3

InChI Key

RNKGNLZCXUOTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C(C(=O)OC2(CC(=CCC1)C)O)C

Origin of Product

United States

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